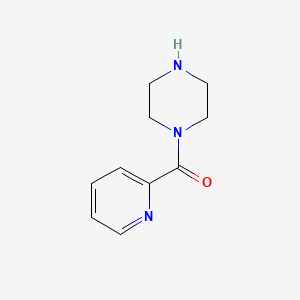

1-(Pyridin-2-ylcarbonyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULDWWUGMGLWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960261 | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39639-98-0 | |

| Record name | Methanone, 1-piperazinyl-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039639980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-2-ylcarbonyl)piperazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinyl-Piperazine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide array of biological targets and serve as a foundation for the development of potent therapeutics. The piperazine moiety is a quintessential example of such a scaffold, prized for its versatile synthetic handles, favorable pharmacokinetic properties, and presence in numerous approved drugs.[1] When coupled with a pyridine ring, another key pharmacophore, the resulting pyridinyl-piperazine core becomes a powerful building block for interrogating complex biological systems.

This guide provides a comprehensive technical overview of 1-(Pyridin-2-ylcarbonyl)piperazine , also known as piperazin-1-yl(pyridin-2-yl)methanone . We will delve into its core chemical properties, explore robust synthetic methodologies, discuss its reactivity, and contextualize its importance within the broader field of drug discovery and development. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive agents.

Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a piperazine ring acylated at one of the nitrogen atoms with a picolinoyl group (from pyridine-2-carboxylic acid). This structure imparts a unique combination of properties, including a basic secondary amine and a polar amide linkage, which govern its solubility, reactivity, and biological interactions.

The secondary amine on the piperazine ring provides a site for hydrogen bonding and protonation, influencing the molecule's solubility in aqueous media and its ability to interact with biological targets. The pyridine ring introduces aromaticity and a potential hydrogen bond acceptor at its nitrogen atom. The central carbonyl group of the amide linkage also acts as a hydrogen bond acceptor.

Table 1: Core Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | Value | Source |

| Chemical Name | piperazin-1-yl(pyridin-2-yl)methanone | IUPAC |

| Synonyms | 1-(Picolinoyl)piperazine, 1-(Pyridine-2-carbonyl)piperazine | - |

| Molecular Formula | C₁₀H₁₃N₃O | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| CAS Number | 39639-99-1 (Dihydrochloride Salt) | [3] |

| Appearance | White to off-white solid (predicted) | General Observation |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | [4] |

| pKa | The secondary amine is expected to have a pKa in the range of 8-9, typical for piperazine derivatives. | [5] |

Note: Experimental data for the free base is not widely published. Data for the dihydrochloride salt is more readily available from commercial suppliers.

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of this compound is primarily achieved through the formation of an amide bond between the piperazine and picolinic acid moieties. The choice of synthetic route depends on factors such as scale, available starting materials, and desired purity.

Causality in Synthetic Route Selection

The most direct and common approach is the acylation of piperazine with an activated derivative of picolinic acid. The key challenge is achieving mono-acylation, as the symmetrical piperazine molecule has two reactive secondary amines. To circumvent the formation of the di-substituted byproduct, one of the piperazine nitrogens must be temporarily protected, or a large excess of piperazine can be used.

A common strategy involves using N-Boc-piperazine as the starting material. The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but can be cleanly removed under acidic conditions.

Workflow for Synthesis

The logical workflow for the synthesis of this compound involves two main steps: amide coupling followed by deprotection.

Caption: Synthetic workflow for this compound.

Experimental Protocols

This protocol involves activating picolinic acid to its more reactive acid chloride form.

Step 1a: Preparation of Picolinoyl Chloride Hydrochloride

-

To a round-bottom flask, add picolinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (5.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).[6]

-

Heat the mixture to 70-75 °C and stir for 2-3 hours until gas evolution (SO₂) ceases.

-

Remove the excess thionyl chloride under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal. The resulting solid is picolinoyl chloride hydrochloride, which can be used in the next step without further purification.

Step 1b: Acylation of Piperazine

-

Dissolve piperazine (3.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel. Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the picolinoyl chloride hydrochloride (1.0 eq) from Step 1a in anhydrous DCM and add it dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

This method avoids the harsh conditions of thionyl chloride and often results in higher yields and cleaner reactions.

-

In a flask, dissolve picolinic acid (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous DMF.[4]

-

Add DIPEA (2.5 eq) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add N-Boc-piperazine (1.1 eq) to the activated mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-1-(pyridin-2-ylcarbonyl)piperazine.

-

For deprotection, dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize.

-

Dry the organic layer, concentrate, and purify as needed to yield the final product.

Applications in Research and Drug Development

The this compound scaffold is a key building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit pharmacological activity in the central nervous system.[7] They serve as ligands for various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, derivatives of 1-(phenyl)piperazin-1-yl)pyridin-2(1H)-one have been synthesized and evaluated as potent selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[8] The structural rigidity and hydrogen bonding capabilities of the pyridinyl-piperazine core are crucial for high-affinity binding to these targets.

Enzyme Inhibition

The scaffold is also prevalent in the design of enzyme inhibitors. Recently, hybrid derivatives of pyridylpiperazine have been synthesized and identified as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[9] The ability of the heterocyclic rings to coordinate with metal ions in enzyme active sites, coupled with the synthetic tractability of the piperazine core, makes this a valuable starting point for inhibitor design.

Caption: Relationship between the core scaffold and its applications.

Safety and Handling

Based on the Safety Data Sheet for its dihydrochloride salt, this compound should be handled with appropriate precautions.[3]

-

Hazard Classification: Harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3]

Conclusion

This compound is a synthetically accessible and highly valuable scaffold in medicinal chemistry. Its robust synthesis, predictable reactivity, and the proven track record of the pyridinyl-piperazine core in a multitude of biologically active compounds make it a cornerstone for the development of new therapeutics. This guide provides the fundamental chemical knowledge and practical protocols necessary for researchers to effectively utilize this important building block in their drug discovery endeavors.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone | C17H19N3O | CID 706992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(Pyridin-2-ylcarbonyl)piperazine Analogs: A Technical Guide for Drug Discovery

Abstract

The 1-(pyridin-2-ylcarbonyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds. We will explore the synthetic strategies employed to generate diverse analog libraries and dissect the intricate interplay between structural modifications and their impact on biological activity, with a particular focus on G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and chemokine receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Introduction: The Versatility of the this compound Core

The this compound moiety is a key pharmacophore found in numerous biologically active compounds.[1][2] Its prevalence in drug discovery can be attributed to several key features:

-

Structural Rigidity and Conformational Control: The amide linkage between the pyridine ring and the piperazine core introduces a degree of rigidity, which can be crucial for specific receptor interactions.

-

Hydrogen Bonding Capabilities: The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, while the second nitrogen of the piperazine ring can be a hydrogen bond donor or acceptor, facilitating interactions with target proteins.[1]

-

Tunable Physicochemical Properties: The scaffold allows for substitutions at multiple positions on both the pyridine and piperazine rings, enabling fine-tuning of lipophilicity, solubility, and metabolic stability.[3]

-

Synthetic Tractability: The synthesis of this compound analogs is generally straightforward, allowing for the rapid generation of diverse chemical libraries for SAR studies.

This guide will systematically explore the SAR of this scaffold by examining the impact of modifications at three key positions: the pyridine ring, the piperazine ring, and the substituents on the second piperazine nitrogen.

Synthetic Strategies: Building the this compound Library

The general synthesis of this compound analogs typically involves the coupling of a picolinic acid derivative with a substituted piperazine. A common and efficient method is amide bond formation using standard coupling reagents.

Experimental Protocol: General Amide Coupling Reaction

-

Acid Activation: To a solution of the desired picolinic acid derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired substituted piperazine (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections will detail the SAR at each key position.

Modifications of the Pyridine Ring

Substituents on the pyridine ring can significantly influence potency and selectivity by altering the electronic properties and steric profile of the molecule.

| Position | Substituent Type | Effect on Activity | Target Class Example | Reference |

| 4-position | Electron-withdrawing (e.g., Cl, CF3) | Increased potency | CXCR3 Antagonists | [1][4] |

| 5-position | Small, lipophilic (e.g., CH3) | Maintained or slightly improved affinity | 5-HT1A Agonists | [5] |

| 6-position | Bulky groups | Decreased activity | General | [6] |

Key Insights:

-

Electron-withdrawing groups at the 4-position of the pyridine ring often enhance potency, potentially by modulating the pKa of the pyridine nitrogen or through direct interactions with the receptor. For CXCR3 antagonists, a chloro or trifluoromethyl group at this position was found to be optimal.[1][4]

-

The 5-position appears to be more tolerant of small, lipophilic substituents, which can occupy a hydrophobic pocket in the receptor binding site.

-

Steric hindrance at the 6-position , adjacent to the carbonyl linker, is generally detrimental to activity across various targets, likely due to interference with the optimal binding conformation.[6]

Modifications of the Piperazine Ring

Substitution on the piperazine ring itself, particularly at the 2- and 3-positions, can introduce chirality and provide vectors for exploring additional receptor interactions.

| Position | Substituent Type | Stereochemistry | Effect on Activity | Target Class Example | Reference |

| 2'-position | Small alkyl (e.g., methyl, ethyl) | (S)-enantiomer | Increased potency | CXCR3 Antagonists | [1][4] |

| 3'-position | Phenyl | (R)-enantiomer | Improved affinity | Dopamine D2/D3 Ligands | [7][8] |

Key Insights:

-

For CXCR3 antagonists, the introduction of a small alkyl group at the 2'-position of the piperazine ring, particularly the (S)-enantiomer, led to a significant increase in potency. This suggests a specific hydrophobic pocket that can accommodate this substituent and that the stereochemistry is critical for optimal interaction.[1][4]

-

In the context of dopamine D2/D3 receptor ligands, a phenyl group at the 3'-position has been shown to enhance affinity, with the (R)-enantiomer often being more active.[7][8]

Modifications of the N4-Substituent of the Piperazine Ring

The substituent at the N4-position of the piperazine ring is arguably the most critical determinant of the pharmacological profile of these analogs, as it often dictates the primary interactions with the target receptor.

3.3.1. Arylpiperazine Analogs for Dopamine and Serotonin Receptors

A large body of research has focused on analogs where the N4-substituent is an aryl group, leading to potent and selective ligands for dopamine and serotonin receptors.[8][9][10]

| Aryl Group | Linker | Target Receptor | Key SAR Findings | Reference |

| o-Methoxyphenyl | -(CH2)n- | 5-HT1A | An optimal linker length of n=1-4 is crucial for high affinity. | [5] |

| 2,3-Dichlorophenyl | -(CH2)n-Amide | D2/D3 | Longer alkyl chains (n=4) generally favor D3 selectivity. | [10] |

| Naphthyl | -CH2- | 5-HT1A | Bulky aromatic groups can enhance affinity and selectivity over α1-adrenoceptors. | [11] |

Key Insights:

-

For 5-HT1A receptor agonists , an o-methoxyphenyl group is a common feature. The length of the alkyl chain connecting the piperazine to another pharmacophoric element is critical for affinity and selectivity.[5] Bulky, voluminous substituents on the aryl ring, such as a naphthyl group, can also lead to high affinity and improved selectivity against other receptors like α1-adrenoceptors.[11]

-

In the case of dopamine D2 and D3 receptor ligands , aryl groups like 2,3-dichlorophenyl are often employed. The nature of the linker and terminal group significantly impacts affinity and D2/D3 selectivity, with longer linkers often favoring D3 receptors.[10]

3.3.2. Piperidinyl and Other Heterocyclic N4-Substituents for Chemokine Receptors

For chemokine receptors like CXCR3 and CCR2, the N4-substituent is often a more complex heterocyclic system.

| N4-Substituent | Target Receptor | Key SAR Findings | Reference |

| 4-Substituted Piperidine | CXCR3 | A lipophilic group on the piperidine is important for binding. | [1][4] |

| Homopiperazine derivatives | CCR2 | A 4-substituted benzyl group on the homopiperazine was crucial for affinity. | [12] |

Key Insights:

-

In the development of CXCR3 antagonists , a piperidine ring attached to the N4-position of the core piperazine has proven to be a successful strategy. Substituents on this piperidine ring, particularly lipophilic ones, play a key role in receptor binding.[1][4]

-

For CCR2 antagonists , larger ring systems like homopiperazine have been explored, with specific substitution patterns on this ring being critical for potent activity.[12]

Case Study: SAR of Pyridyl-piperazinyl-piperidine Derivatives as CXCR3 Antagonists

A notable example of the successful application of the this compound scaffold is in the development of potent CXCR3 antagonists.[1][4]

A systematic optimization campaign revealed the following key SAR trends:

-

Pyridine Ring: A chloro substituent at the 4-position of the pyridine ring was found to be optimal for potency.

-

Piperazine Ring: Introduction of an ethyl group at the 2'-position of the piperazine, with (S)-stereochemistry, dramatically increased CXCR3 binding affinity. The corresponding (R)-enantiomer was significantly less active.

-

Piperidine Ring: A lipophilic substituent on the piperidine ring was essential for high-affinity binding, suggesting an interaction with a hydrophobic pocket within the CXCR3 receptor.

This multi-pronged optimization strategy led to the discovery of analogs with sub-nanomolar IC50 values for human CXCR3.[4]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research in this area will likely focus on:

-

Exploring Novel N4-Substituents: The design and synthesis of more diverse and complex N4-substituents will undoubtedly lead to ligands for new biological targets.

-

Fine-Tuning Selectivity: A deeper understanding of the structural features that govern selectivity will be crucial for developing drugs with improved safety profiles.

-

Application of Computational Methods: The use of molecular modeling, docking, and quantitative structure-activity relationship (QSAR) studies will continue to play a vital role in the rational design of new analogs.[11][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 9. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small molecule inhibitors of the CCR2b receptor. Part 1: Discovery and optimization of homopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(pyridin-2-ylcarbonyl)piperazine CAS number 39639-98-0

An In-Depth Technical Guide to 1-(pyridin-2-ylcarbonyl)piperazine (CAS: 39639-98-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate and a structural motif in the design of novel therapeutic agents. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering detailed insights into its synthesis, characterization, applications, and handling.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The molecule integrates a pyridine ring, an amide carbonyl group, and a piperazine ring. This unique combination of functional groups imparts specific chemical reactivity and pharmacological potential, making it a valuable scaffold in synthetic chemistry. The piperazine moiety, a common pharmacophore, often enhances aqueous solubility and can interact with various biological targets, while the pyridyl group can participate in hydrogen bonding and π-stacking interactions.[1]

Molecular Structure Breakdown

Caption: Structural components of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 39639-98-0 | Internal Data |

| Molecular Formula | C₁₀H₁₃N₃O | Internal Data |

| Molecular Weight | 191.23 g/mol | Internal Data |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 109-112 °C (for parent piperazine) | [2] |

| Boiling Point | 145-146 °C (for parent piperazine) | [2] |

| Solubility | Freely soluble in water and ethylene glycol | [3][4] |

| pKa | 5.35 and 9.73 (for parent piperazine) | [3][4] |

Note: Some physical properties are listed for the parent piperazine scaffold due to limited specific data for the title compound and are provided for approximation.

Synthesis and Purification

The most common and direct route for the synthesis of this compound is the nucleophilic acyl substitution, specifically the amidation reaction between a derivative of pyridine-2-carboxylic acid (picolinic acid) and piperazine. The choice of coupling agents and reaction conditions is critical to ensure high yield and purity by minimizing side reactions, such as the double acylation of the piperazine ring.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis via coupling of picolinic acid and piperazine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

Pyridine-2-carboxylic acid

-

Piperazine (use excess to minimize di-acylation)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: To a stirred solution of pyridine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.1 eq). Stir the mixture for 30 minutes at 0 °C to form the activated ester.

-

Coupling: In a separate flask, dissolve piperazine (3.0 eq) and DIPEA (2.0 eq) in DCM. Add this solution dropwise to the activated ester mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

The crude product often contains unreacted piperazine and di-acylated byproducts. Purification is typically achieved via column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., 95:5 DCM:MeOH).

-

Elution: Load the adsorbed crude product onto the column. Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Summary of Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to pyridyl protons (δ 7.5-8.6 ppm), piperazine protons (δ 3.5-3.8 ppm), and the N-H proton (variable). |

| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), pyridyl carbons (δ 120-150 ppm), and piperazine carbons (δ 40-50 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 192.11. |

| IR Spectroscopy | Characteristic C=O stretch (amide) at ~1640 cm⁻¹, C-N stretches, and aromatic C-H stretches. |

Standard Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography is a standard method for assessing the purity of the final compound.[5][6]

Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (ACN) in water with 0.1% Trifluoroacetic Acid (TFA). For example, 5% to 95% ACN over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method allows for the separation of the desired product from starting materials and byproducts, enabling accurate purity determination.[5][7]

Applications in Research and Drug Development

The pyridylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][8][9] Its prevalence stems from the favorable pharmacokinetic properties and versatile binding interactions of the piperazine ring. This compound serves as a key building block for introducing this valuable moiety into more complex molecules.

Role as a Synthetic Intermediate

Caption: Role as an intermediate for diverse bioactive compounds.

Pharmacological Relevance:

-

Antipsychotics and Antidepressants: Many atypical antipsychotics and antidepressants feature a piperazine ring connected to an aromatic system. The secondary amine of this compound is a convenient handle for elaboration to build these larger structures.

-

Enzyme Inhibitors: Derivatives of pyridylpiperazine have shown potent inhibitory activity against various enzymes. For instance, related structures have been synthesized and evaluated as urease inhibitors, which are relevant for treating infections caused by pathogens like Helicobacter pylori.[8]

-

Oncology: The piperazine scaffold is a component of several kinase inhibitors used in cancer therapy, such as Imatinib.[9] This highlights the utility of intermediates like this compound in the synthesis of targeted cancer therapeutics.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on standard safety practices for amine-containing heterocyclic compounds.[10][11][12]

Hazard Identification:

-

Toxicity: May be harmful if swallowed.[10]

-

Sensitization: May cause an allergic skin reaction or respiratory irritation.[11][13]

Recommended Safety Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10][11]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10][12]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[10][11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[10][12]

-

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from strong oxidizing agents and strong acids.[10] The compound can be hygroscopic.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine | 110-85-0 [chemicalbook.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. chemdmart.com [chemdmart.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Discovery of Novel Pyridylpiperazine Inhibitors

Introduction: The Enduring Significance of the Pyridylpiperazine Scaffold

In the landscape of medicinal chemistry, few structural motifs have demonstrated the versatility and broad therapeutic applicability of the pyridylpiperazine core. This privileged scaffold, characterized by a pyridine ring linked to a piperazine moiety, is a cornerstone in modern drug discovery. Its prevalence is evident in a multitude of clinically approved drugs and late-stage candidates targeting a wide spectrum of diseases, from cancer to central nervous system (CNS) disorders.[1][2][3]

The unique physicochemical properties of the pyridylpiperazine scaffold contribute to its success. The two nitrogen atoms of the piperazine ring act as basic centers that can be protonated at physiological pH, often enhancing aqueous solubility and bioavailability. The pyridine ring, a nitrogen-containing heterocycle, plays a crucial role in forming key interactions with biological targets.[4][5] This combination of a rigid aromatic system and a flexible, yet conformationally stable, piperazine ring provides an ideal framework for medicinal chemists to orient pharmacophoric groups for optimal target engagement.

However, the journey from a simple scaffold to a clinically effective drug is fraught with challenges. The primary hurdles in developing novel pyridylpiperazine inhibitors lie in achieving exquisite target selectivity and engineering a favorable absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, technical roadmap for researchers, scientists, and drug development professionals, navigating the intricate process of discovering and optimizing novel pyridylpiperazine inhibitors. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to accelerate the path from initial concept to a viable preclinical candidate.

Chapter 1: Target Identification and the Rationale for Kinase Inhibition

The discovery process begins with the identification and validation of a biological target. While pyridylpiperazine derivatives have shown activity against various target classes, including G-protein coupled receptors (GPCRs) and ion channels, they have proven exceptionally effective as kinase inhibitors.[6] Protein kinases, with over 500 members in the human genome, are critical regulators of cellular processes and have become the second most important class of drug targets.[6][7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.[8]

The rationale for focusing on kinases is twofold. First, the ATP-binding pocket of kinases possesses structural features that are amenable to inhibition by small molecules like pyridylpiperazine derivatives. Second, the vast number of kinases offers numerous opportunities for discovering novel therapeutics, although it also presents the significant challenge of achieving selectivity.

For the purpose of this guide, we will focus on a hypothetical target: "Novel Serine/Threonine Kinase X" (NSTK-X) , a kinase implicated in the proliferation of a specific cancer cell line.

Experimental Workflow: Target Validation

Before committing to a full-scale screening campaign, it is imperative to validate that inhibiting NSTK-X will produce the desired therapeutic effect. This is a self-validating system; a flaw in the initial validation will inevitably lead to failure downstream.

Caption: A logical workflow for validating a novel kinase target.

Chapter 2: Hit Identification: Casting a Wide Net

With a validated target, the next step is to identify "hits"—initial compounds that demonstrate activity against NSTK-X. High-Throughput Screening (HTS) of large chemical libraries is a cornerstone of this phase.[7]

The choice of assay technology is critical for the success of an HTS campaign. It must be robust, reproducible, scalable, and cost-effective. For kinase targets, several excellent HTS technologies are available, including TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and luminescence-based assays that quantify ATP consumption.[9] A popular and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction, providing a direct measure of enzyme activity.[10]

Experimental Protocol: HTS for NSTK-X Inhibitors using ADP-Glo™

This protocol is designed for a 384-well plate format, a common choice for HTS to balance throughput and reagent volume.

Objective: To identify compounds from a 100,000-compound library that inhibit NSTK-X activity by >50% at a concentration of 10 µM.

Materials:

-

Recombinant purified NSTK-X enzyme.

-

Specific peptide substrate for NSTK-X.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Compound library plated in 384-well plates.

-

Acoustic liquid handler for compound transfer.

-

Plate reader capable of measuring luminescence.

Step-by-Step Methodology:

-

Assay Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentrations of NSTK-X and its substrate should be at their Km values to ensure assay sensitivity.

-

Prepare a 2X ATP solution. The final ATP concentration should also be at its Km.

-

-

Compound Transfer:

-

Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each library compound (at 10 mM in DMSO) to the assay plates. This will result in a final assay concentration of 10 µM.

-

Include control wells: "no enzyme" (negative control) and "DMSO only" (positive control for 100% activity).

-

-

Kinase Reaction:

-

Add the 2X kinase/substrate solution to the plates.

-

Initiate the reaction by adding the 2X ATP solution.

-

Incubate the plates at room temperature for 1 hour. The causality here is allowing sufficient time for the enzymatic reaction to proceed to a point where inhibition can be robustly detected.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal on a plate reader.

-

Calculate the percent inhibition for each compound relative to the DMSO controls.

-

A "hit" is defined as a compound causing ≥50% inhibition.

-

Caption: A streamlined workflow for identifying and confirming hits from an HTS campaign.

Chapter 3: Hit-to-Lead and Structure-Activity Relationship (SAR)

The hits from the primary screen are merely starting points. The hit-to-lead (H2L) phase aims to transform these initial, often moderately potent, hits into more drug-like "lead" compounds with improved potency and initial good ADME properties. This is achieved through systematic chemical modifications and the establishment of a Structure-Activity Relationship (SAR).[11][12] SAR studies explore how changes to a molecule's structure affect its biological activity.[11]

Let's assume our HTS campaign identified a pyridylpiperazine compound, "Compound 1" , with an IC50 of 2 µM against NSTK-X. The goal is now to systematically modify its structure to improve potency.

Note: A visual representation of the pyridylpiperazine scaffold with R-group positions would be inserted here.

Caption: The pyridylpiperazine core offers multiple points for chemical modification to build SAR.

Building the SAR: A Causality-Driven Approach

The process is iterative and guided by hypothesis. For example, a medicinal chemist might hypothesize that adding a hydrogen-bond donor to the terminal phenyl ring could interact with a key residue in the NSTK-X binding pocket.

Data Presentation: SAR Table for NSTK-X Inhibitors

| Compound ID | R1 (Pyridyl Ring) | R2 (Piperazine Linker) | R3 (Terminal Group) | NSTK-X IC50 (nM) | Rationale for Change |

| 1 (Hit) | H | -CH2- | Phenyl | 2000 | Initial hit from HTS. |

| 2 | H | -CH2- | 4-OH-Phenyl | 850 | Test for H-bond donor. Potency improved. |

| 3 | H | -CH2- | 4-F-Phenyl | 1500 | Fluorine as a bioisostere for H; slight drop. |

| 4 | H | -C(O)- | 4-OH-Phenyl | 50 | Amide linker to probe different vector. Significant improvement. |

| 5 | 4-MeO | -C(O)- | 4-OH-Phenyl | 75 | Methoxy on pyridine to improve solubility; slight potency loss. |

| 6 | H | -C(O)- | Indazole | 15 | Indazole to engage in additional H-bonding. Potent lead. |

This table clearly demonstrates the iterative process. The switch from a methylene linker to an amide linker in Compound 4 dramatically improved potency, suggesting the new vector and H-bond accepting carbonyl are crucial for optimal binding. This was further refined by replacing the phenyl with an indazole ring in Compound 6 , leading to a potent lead compound.[13]

Chapter 4: Preclinical Candidate Selection: The Gauntlet of Profiling

A potent compound is not necessarily a good drug. The lead optimization phase involves a battery of in vitro and in vivo assays to select a single preclinical candidate with the best overall profile. This involves confirming on-target cellular activity and, crucially, assessing its ADME and toxicology (ADME/Tox) properties.[14][15] Poor ADME/Tox profiles are a major cause of drug attrition.[16]

In Vitro Pharmacology: From Enzyme to Cell

It's essential to confirm that the enzymatic potency translates to cellular activity.[17] This is a critical self-validation step; if a compound is potent against the isolated enzyme but has no effect in a cell-based assay, it may be due to poor cell permeability or being an assay artifact.

Experimental Protocol: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.[18][19]

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of lead compounds in the target cancer cell line.

Materials:

-

Target cancer cell line (e.g., one that overexpresses NSTK-X).

-

96-well clear-bottom plates.[20]

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Lead compounds dissolved in DMSO.

Step-by-Step Methodology:

-

Cell Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[20]

-

Compound Treatment: Prepare serial dilutions of the lead compounds. Treat the cells and incubate for 72 hours. This duration is chosen to allow for multiple cell-doubling times, making effects on proliferation more pronounced.

-

Assay Procedure:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the GI50 value.

ADME/Tox Profiling: Predicting In Vivo Behavior

Early and comprehensive in vitro ADME/Tox profiling is crucial for selecting the most promising leads and reducing the risk of late-stage failures.[14][21][22]

Data Presentation: Summary of In Vitro ADME/Tox Profile for Lead Compounds

| Compound ID | NSTK-X IC50 (nM) | Cell GI50 (nM) | Microsomal Stability (% remaining @ 30 min) | Caco-2 Permeability (Papp, A→B) | hERG IC50 (µM) |

| 6 | 15 | 80 | 15% | Low | 2.5 |

| 7 | 25 | 120 | 85% | High | >30 |

Causality and Decision Making:

-

Compound 6 is highly potent but shows poor metabolic stability (only 15% remains after 30 minutes in liver microsomes), suggesting it would be rapidly cleared in vivo.[21] It also has low permeability and a potential hERG liability (IC50 < 10 µM is a concern for cardiac toxicity). This compound, despite its potency, is a poor candidate.

-

Compound 7 , a close analogue of Compound 6 with a strategic metabolic block, is slightly less potent but has excellent metabolic stability and high permeability.[16] Crucially, its hERG IC50 is >30 µM, indicating a low risk of cardiac toxicity. Compound 7 is the superior preclinical candidate.

Caption: The iterative and integrated process of selecting a preclinical candidate.

Conclusion and Future Directions

The discovery of novel pyridylpiperazine inhibitors is a testament to the power of systematic, hypothesis-driven medicinal chemistry. By integrating biochemical potency with cellular activity and a deep understanding of ADME/Tox properties, researchers can successfully navigate the complexities of the drug discovery process. The journey from a library compound to a preclinical candidate is a multi-parameter optimization problem where balancing potency, selectivity, and drug-like properties is paramount.

The future of inhibitor discovery will likely involve greater integration of artificial intelligence and machine learning to predict ADME/Tox properties earlier and more accurately, further de-risking the development pipeline. As our understanding of complex disease biology deepens, the versatile and powerful pyridylpiperazine scaffold will undoubtedly continue to be a source of innovative and life-changing medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]

- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 12. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 13. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. vectorb2b.com [vectorb2b.com]

- 16. cellgs.com [cellgs.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. noblelifesci.com [noblelifesci.com]

- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bitesizebio.com [bitesizebio.com]

- 21. symeres.com [symeres.com]

- 22. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 1-(Pyridin-2-yl)piperazine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for elucidating molecular structures. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 1-(Pyridin-2-yl)piperazine, a common scaffold in medicinal chemistry. We will dissect the spectrum, correlating each signal to its corresponding proton within the molecule's structure. This document moves beyond simple peak assignment to explore the underlying principles, including chemical environment effects, spin-spin coupling, and the critical role of solvent choice. Detailed experimental protocols are provided to ensure reproducible, high-quality data acquisition, making this a vital resource for researchers, scientists, and drug development professionals aiming to master the structural characterization of heterocyclic compounds.

Introduction: The Structural Significance of 1-(Pyridin-2-yl)piperazine

The 1-(Pyridin-2-yl)piperazine moiety is a privileged scaffold in pharmaceutical sciences, forming the core of numerous biologically active compounds, including antipsychotics, anxiolytics, and potential anticancer agents. Its unique combination of a hydrogen-bond donating secondary amine, a hydrogen-bond accepting pyridine nitrogen, and a conformationally flexible piperazine ring allows for diverse interactions with biological targets.

Given its prevalence, the unambiguous structural confirmation of this moiety is paramount. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the number of distinct protons, their chemical environments, and their connectivity. A thorough understanding of its NMR spectrum is therefore a foundational skill for any scientist working with this class of compounds.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the 1-(Pyridin-2-yl)piperazine molecule. Due to the molecule's asymmetry, we can expect distinct signals for most protons.

Figure 1: Molecular structure of 1-(Pyridin-2-yl)piperazine with non-equivalent protons labeled.

The molecule contains three key regions:

-

Pyridine Ring Protons (H₃, H₄, H₅, H₆): Four aromatic protons in distinct electronic environments.

-

Piperazine Ring Protons (α and β): Two sets of methylene (CH₂) protons, labeled α and β relative to the pyridine ring, which are chemically non-equivalent.

-

Amine Proton (NH): A single, labile proton on the secondary amine.

Dissecting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through four key parameters for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J). A typical spectrum recorded in deuterochloroform (CDCl₃) exhibits signals across both the aromatic and aliphatic regions.[1]

The Aromatic Region (δ 6.5 - 8.2 ppm)

The pyridine ring protons resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the ring nitrogen further deshields these protons, particularly those in close proximity.

-

H₆ (δ ≈ 8.18 ppm, Doublet of doublets): This proton, being ortho to the electronegative nitrogen atom, is the most deshielded of all the ring protons. It is coupled to both H₅ and H₄ (long-range), resulting in a doublet of doublets (dd) or a complex multiplet. Its downfield shift is a hallmark of 2-substituted pyridines.[2][3]

-

H₄ (δ ≈ 7.44 ppm, Triplet of doublets): The H₄ proton is situated para to the piperazine substituent. It is coupled to H₃ and H₅, appearing as a triplet, which may be further split by a small long-range coupling to H₆, resulting in a triplet of doublets (td).

-

H₃ & H₅ (δ ≈ 6.60 ppm, Multiplet): These two protons are in the most shielded region of the aromatic signals. H₅ is ortho to the electron-donating piperazine nitrogen (via the ring), while H₃ is meta. Their signals are often close together and may overlap, typically appearing as a doublet (H₅) and a doublet of doublets (H₃).[1]

The Aliphatic Region (δ 2.9 - 3.6 ppm)

The eight protons of the piperazine ring are split into two distinct groups due to their different chemical environments relative to the pyridine ring.

-

α-Protons (4H, δ ≈ 3.47 ppm, Triplet): These four protons are on the two CH₂ groups directly attached to the pyridine ring. The proximity to the deshielding aromatic system shifts them downfield relative to the other piperazine protons. They typically appear as a triplet or a complex multiplet due to coupling with the adjacent β-protons.

-

β-Protons (4H, δ ≈ 2.94 ppm, Triplet): These four protons are on the two CH₂ groups adjacent to the secondary amine. Being further from the pyridine ring, they are more shielded and appear upfield. They also typically appear as a triplet or multiplet from coupling to the α-protons.

The Labile Amine Proton (NH)

-

NH (1H, δ ≈ 1.90 ppm, Broad Singlet): The chemical shift of the secondary amine proton is highly variable and depends strongly on solvent, concentration, and temperature.[4][5] In a non-hydrogen bonding solvent like CDCl₃, it often appears as a broad singlet due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the NH signal disappears from the spectrum after shaking the sample with a drop of deuterium oxide.

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR data for 1-(Pyridin-2-yl)piperazine in CDCl₃, based on published spectral data.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₆ (Pyridine) | ~ 8.18 | dd | 1H |

| H₄ (Pyridine) | ~ 7.44 | td | 1H |

| H₅ (Pyridine) | ~ 6.62 | d | 1H |

| H₃ (Pyridine) | ~ 6.59 | dd | 1H |

| α-CH₂ (Piperazine) | ~ 3.47 | t | 4H |

| β-CH₂ (Piperazine) | ~ 2.94 | t | 4H |

| NH (Piperazine) | ~ 1.90 (variable) | br s | 1H |

Abbreviations: d = doublet, t = triplet, dd = doublet of doublets, td = triplet of doublets, br s = broad singlet.

Experimental Considerations: The Causality of Methodological Choices

The quality and interpretability of an NMR spectrum are directly dependent on meticulous experimental technique.

Choice of Solvent

The selection of a deuterated solvent is a critical decision that can significantly impact the spectrum.

-

Deuterochloroform (CDCl₃): A common "first-choice" solvent due to its excellent dissolving power for many organic compounds and its relative chemical inertness. However, for molecules with labile protons like amines, CDCl₃ does not typically engage in strong hydrogen bonding, often leading to broad NH signals with variable chemical shifts.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is a highly polar, hydrogen-bond accepting solvent. Its use offers a distinct advantage for observing labile protons. By forming a hydrogen bond with the NH proton, DMSO-d₆ slows down the rate of chemical exchange, resulting in a much sharper NH signal that is shifted significantly downfield.[6][7] This can simplify identification and allows for the potential observation of coupling between the NH proton and adjacent CH₂ protons.

The choice between CDCl₃ and DMSO-d₆ depends on the analytical goal. For routine structural confirmation, CDCl₃ is often sufficient. For detailed studies involving the amine proton or complex coupling analysis, DMSO-d₆ is superior.

Sample Preparation Protocol

A self-validating protocol ensures that the resulting spectrum is a true representation of the compound, free from artifacts.

Figure 2: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity 1-(Pyridin-2-yl)piperazine directly into a clean, dry vial. Causality: Using a pure sample is critical to avoid signals from impurities complicating the spectrum.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial using a clean pipette. Causality: The deuterated solvent is "invisible" in the ¹H NMR spectrum, preventing a large overwhelming solvent signal.

-

Dissolution: Vortex or gently sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Causality: Filtration removes any dust or insoluble impurities that can degrade spectral resolution by disrupting the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, adjust its depth using a gauge, and place it in the NMR spectrometer.

-

Data Acquisition: Proceed with instrument locking, shimming (optimizing magnetic field homogeneity), and running the standard ¹H NMR acquisition experiment.

Conclusion

The ¹H NMR spectrum of 1-(Pyridin-2-yl)piperazine is rich with structural information. By systematically analyzing the chemical shifts, multiplicities, and integrations of the signals in the aromatic and aliphatic regions, a complete and unambiguous assignment of all protons is achievable. The characteristic downfield signal of the pyridine H₆ proton, the two distinct triplets of the piperazine methylene groups, and the variable nature of the NH proton are key spectral signatures. Understanding the influence of experimental choices, particularly the solvent, is crucial for obtaining high-quality data and extracting maximum structural insight. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize NMR spectroscopy in the characterization of this important chemical entity.

References

- 1. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR [m.chemicalbook.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking Molecular Blueprints: A Guide to the Mass Spectrometry Fragmentation of Piperazine Compounds

This technical guide provides an in-depth exploration of the characteristic fragmentation patterns of piperazine-containing compounds as observed through mass spectrometry. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes fundamental principles with field-proven insights to offer a comprehensive resource for structural elucidation and analytical method development. We will delve into the core fragmentation mechanisms of the piperazine ring, the profound influence of substituents and ionization techniques, and practical, step-by-step protocols for robust analysis.

The Piperazine Core: Understanding its Fundamental Fragmentation Behavior

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry. Its inherent basicity and structural rigidity make it a favored building block in drug design. When subjected to mass spectrometric analysis, the piperazine moiety exhibits predictable yet nuanced fragmentation patterns, primarily driven by the location of the charge and the stability of the resulting fragment ions.

Under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) following soft ionization (e.g., Electrospray Ionization - ESI), the fragmentation is typically initiated by the ionization of one of the nitrogen atoms. The subsequent cleavage events are dominated by the breaking of C-N and C-C bonds within and adjacent to the heterocyclic ring.

The most common fragmentation pathway involves the cleavage of the C-N bonds within the piperazine ring itself.[1] This ring fission leads to the formation of characteristic low-mass fragment ions. For the unsubstituted piperazine ring, key fragments are often observed at m/z 56 and m/z 70, corresponding to different stable radical cations and iminium ions formed after the ring opens.

Another fundamental process is alpha-cleavage , the breaking of a carbon-carbon bond adjacent to a heteroatom (in this case, nitrogen). This is a dominant pathway, especially in EI, as it leads to the formation of a resonance-stabilized iminium ion.[2] The stability of this ion makes it a frequently observed, high-abundance peak in the mass spectrum.

A generalized workflow for analyzing piperazine fragmentation is depicted below. This process begins with ionization of the parent molecule, followed by energy input (e.g., collision with an inert gas) that induces fragmentation, and concludes with the detection and analysis of the resulting fragment ions.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 1-(Pyridin-2-ylcarbonyl)piperazine

Introduction: Scaffolds of Interest in Modern Drug Discovery

The piperazine ring is a heterocyclic amine that is a prominent feature in a multitude of pharmacologically active compounds.[1][2] Its unique physicochemical properties—including its basicity, solubility, and conformational rigidity—have established it as a "privileged scaffold" in medicinal chemistry.[2] This structure is integral to drugs with applications ranging from antipsychotics and antidepressants to anticancer agents.[3][4][5] When combined with a pyridine ring, another key pharmacophore found in numerous marketed drugs, the resulting pyridinylpiperazine skeleton offers a versatile platform for developing novel therapeutic agents.[6]

This document provides a technical guide for the initial in vitro investigation of 1-(Pyridin-2-ylcarbonyl)piperazine , a specific derivative featuring a carbonyl linker between the pyridine and piperazine moieties. While extensive research exists for the broader class of piperazine derivatives, data on this specific molecule is limited. Therefore, the protocols and hypothesized mechanisms presented herein are based on the established activities of structurally related compounds and serve as a robust starting point for experimental design. These methodologies are intended for researchers, scientists, and drug development professionals seeking to explore the cytotoxic and mechanistic properties of this compound in cell culture models.

Compound Profile and Handling

Before initiating any cellular studies, a thorough understanding of the compound's physical and chemical properties is essential for accurate and reproducible results.

Table 1: Physicochemical Properties of Pyridinylpiperazine Derivatives

| Property | Data / Recommendation | Rationale & Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃O | Based on chemical structure. |

| Molecular Weight | 207.23 g/mol | Based on chemical structure. |

| Appearance | Likely a solid (crystalline or powder) at room temperature. | Piperazine and its simple derivatives are often solids.[7][8] |

| Solubility | Expected to be highly soluble in DMSO. Freely soluble in water and ethanol.[1][8][9] | The piperazine moiety generally confers good solubility in aqueous and organic solvents.[8] DMSO is the standard for preparing high-concentration stock solutions for cell culture.[10] |

| Stock Solution Prep. | Prepare a 10 mM to 50 mM stock solution in sterile DMSO. | A high-concentration stock minimizes the volume of DMSO added to cell culture media, reducing solvent-induced cytotoxicity. A final DMSO concentration of <0.5% is recommended.[10] |

| Storage | Store the solid compound under inert gas at 2–8 °C, protected from light.[11] Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | Piperazine compounds can be hygroscopic and sensitive to air and light.[1][7] |

Hypothesized Biological Activity and Mechanistic Pathways

Derivatives containing the pyridinylpiperazine scaffold have demonstrated a wide array of biological activities. The primary areas of investigation for this compound should initially focus on anticancer properties, given the strong evidence from related molecules.[3][12][13]

Primary Hypothesized Activity: Anticancer Agent

The addition of an acyl or carbonyl group to the piperazine ring is a common strategy in the development of anticancer agents.[3] Structurally similar compounds have been shown to exert cytotoxic effects through the modulation of critical cellular pathways. A promising hypothesis is the inhibition of RNA helicases, such as eIF4A3, which are involved in translation initiation and are often dysregulated in cancer.[12] Inhibition of such targets can disrupt protein synthesis, leading to cell cycle arrest and apoptosis.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]

- 12. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Topic: Analytical Methods for the Quantification of 1-(Pyridin-2-ylcarbonyl)piperazine

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(Pyridin-2-ylcarbonyl)piperazine is a crucial chemical moiety, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or appearing as a metabolite. Its accurate and precise quantification is paramount for process chemistry, quality control, impurity profiling, and pharmacokinetic studies. This document provides a comprehensive guide to the primary analytical methodologies for quantifying this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust method for routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity bioanalysis. We will also briefly discuss the applicability of Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the underlying scientific principles, offers detailed experimental protocols, and presents method validation frameworks in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound belongs to the arylpiperazine class of compounds, a scaffold present in numerous marketed drugs.[3] Whether it is the target molecule, a process-related impurity, or a metabolite, the ability to quantify it reliably is a cornerstone of drug development. An analytical method must provide trustworthy data on its identity, purity, and concentration to inform critical decisions.[4] The selection of an appropriate analytical technique is therefore the first and most crucial step, dictated by the sample matrix, the required level of sensitivity, and the available instrumentation.

This guide is structured to empower the researcher to not only execute a protocol but to understand the causality behind each experimental choice, ensuring the development of a robust and self-validating analytical system.

Strategic Selection of the Analytical Method

The three most relevant chromatographic techniques for this analyte are HPLC-UV, LC-MS/MS, and GC-MS. The choice depends on a balance of sensitivity, selectivity, and operational considerations.

-

HPLC-UV: Ideal for quantifying the analyte in bulk drug substances, formulations, or during synthesis process monitoring where concentrations are relatively high. The pyridine ring provides a suitable chromophore for UV detection.[5][6]

-

LC-MS/MS: The method of choice for trace-level quantification in complex biological matrices like plasma or urine. Its unparalleled sensitivity and selectivity make it indispensable for pharmacokinetic and toxicokinetic studies.[7][8]

-

GC-MS: A powerful technique for volatile compounds. While many piperazine derivatives can be analyzed by GC-MS, this compound's polarity and molecular weight may necessitate derivatization to improve its thermal stability and chromatographic behavior.[9][10][11]

The following sections will focus on providing detailed protocols for the most common and versatile techniques: HPLC-UV and LC-MS/MS.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The analyte is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte's pyridine chromophore with a UV detector as it elutes from the column. The peak area is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: HPLC-UV

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

Materials & Reagents:

-

Reference Standard: this compound (Purity ≥99%)

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Diluent: 50:50 (v/v) Acetonitrile:Water

Chromatographic Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Mobile Phase | Isocratic Elution: 70% A / 30% B | Provides consistent retention and is simpler for routine QC. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good peak shape. |

| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak broadening. |

| Detection λ | 254 nm | The pyridine ring exhibits strong absorbance near this wavelength. |

| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation (for API/Drug Product):

-

Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the diluent (as a blank), followed by the calibration standards and then the samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

-

Method Validation Summary (ICH Q2(R2) Framework)[12]

A validated method ensures that the results are reliable, reproducible, and accurate for the intended purpose.[4]

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | Analyte peak resolved from impurities/excipients (Resolution > 2). | Peak is pure and well-resolved. |

| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 |

| Range | 1 - 100 µg/mL | Confirmed |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% | 0.8% |

| Intermediate (n=6): ≤ 2.0% | 1.2% | |

| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 0.7 µg/mL |